Arogenic acid

chemical stability aromatization kinetics preparative handling

Researchers quantifying carbon flux through the shikimate/arogenate pathway often miss the critical arogenate branch-point when relying on prephenate-based calibration. Arogenic acid (CAS 53078-86-7) is the authentic, pathway-specific substrate for accurately characterizing arogenate dehydratases (ADTs) and dehydrogenases (ADHs), which exhibit 28- to 2,000-fold kinetic preference over prephenate. • Enables physiologically relevant enzyme kinetics with the native substrate. • Serves as the authentic LC-MS/MS standard for metabolic flux analysis. • Supplied as stable lyophilized powder; shipped at ambient temperature.

Molecular Formula C10H13NO5
Molecular Weight 227.21 g/mol
Cat. No. B1212645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArogenic acid
Synonymsarogenate
pretyrosine
Molecular FormulaC10H13NO5
Molecular Weight227.21 g/mol
Structural Identifiers
SMILESC1=CC(C=CC1O)(CC(C(=O)O)N)C(=O)O
InChIInChI=1S/C10H13NO5/c11-7(8(13)14)5-10(9(15)16)3-1-6(12)2-4-10/h1-4,6-7,12H,5,11H2,(H,13,14)(H,15,16)
InChIKeyMIEILDYWGANZNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Arogenic Acid: Shikimate Branch-Point Intermediate


Arogenic acid (CAS 53078-86-7; also known as L-arogenate or pretyrosine) is a non-proteinogenic α-amino acid that functions as the immediate, non-aromatic precursor to both L-phenylalanine and L-tyrosine in the shikimate/arogenate pathway of plants, algae, and numerous microorganisms [1]. At physiological pH, the free acid form is unstable; the compound exists predominantly as its conjugate base, L-arogenate, and is typically handled as the more stable disodium salt [2]. Arogenic acid is synthesized from prephenate via transamination and represents the critical branch-point metabolite that partitions carbon flux into either phenylalanine (via arogenate dehydratase, EC 4.2.1.91) or tyrosine (via arogenate dehydrogenase, EC 1.3.1.43/1.3.1.78) [3]. Its unique position at the interface of primary and secondary metabolism makes it an essential research tool for studying aromatic amino acid biosynthesis, metabolic engineering, and herbicide target discovery [4].

1Shikimate pathway branch‑point intermediate for phenylalanine/tyrosine biosynthesis research
2Stable disodium salt form for enzyme assays under controlled pH (≥7.5)
3Authentic substrate for arogenate dehydratase (ADT) and dehydrogenase (ADH) characterization

Why Arogenic Acid Cannot Be Substituted


Although prephenate and arogenate are adjacent intermediates in aromatic amino acid biosynthesis, they are not functionally interchangeable as experimental substrates, analytical standards, or metabolic engineering targets. Three critical factors preclude generic substitution. First, arogenate and prephenate exhibit markedly different acid-catalyzed aromatization kinetics: prephenate aromatizes more readily at mildly acidic pH than arogenate, meaning that experimental pH control requirements and spontaneous background conversion rates differ substantially between the two compounds [1]. Second, key biosynthetic enzymes—including arogenate dehydratases (ADTs) and arogenate dehydrogenases (ADHs)—display pronounced kinetic preference for arogenate over prephenate, with catalytic efficiency ratios spanning from ~28-fold to ~2,000-fold depending on the enzyme isoform [2]. Third, in many organisms (e.g., cyanobacteria, Corynebacterium glutamicum, and higher plants), the arogenate pathway constitutes the predominant or exclusive route to tyrosine and phenylalanine; using prephenate or phenylpyruvate as a surrogate would completely bypass the relevant enzymatic steps and regulatory checkpoints under investigation [3]. These differentiation points are quantified in the evidence guide below.

Acid-catalyzed aromatization lability

Arogenate is measurably more resistant to spontaneous aromatization than prephenate; substituting prephenate may increase non‑enzymatic background in near‑neutral pH assays.

Enzyme substrate specificity

ADT and ADH isoforms exhibit dramatically higher catalytic efficiency for arogenate (28–2,000‑fold range); some isoforms show no detectable activity with prephenate. Prephenate substitution may severely underestimate catalytic throughput or yield false‑negative results.

Pathway exclusivity

In cyanobacteria, higher plants, and coryneform bacteria, the arogenate pathway is the sole route to tyrosine/phenylalanine. Prephenate cannot serve as a functional surrogate for terminal‑step enzyme studies in these organisms.

Quantitative Evidence: Arogenic Acid vs. Prephenate


Acid-Catalyzed Aromatization Lability

The three closely related 2,5-cyclohexadiene-4-hydroxy-carboxylic acid molecules exhibit differential susceptibility to spontaneous, non-enzymatic aromatization at mildly acidic pH. Direct comparative analysis established the rank order of acid lability as: prephenate > L-arogenate > spiro-L-arogenate [1]. Under acidic conditions, arogenate undergoes quantitative conversion to L-phenylalanine via loss of the C-4 hydroxyl and C-1 carboxyl moieties [2]. When aromatization is prevented by maintaining pH in the range of 7.5–12, a second dehydration reaction yields spiro-arogenate (~50% conversion in 2 h at 100°C) [2]. This differential lability means that arogenate is measurably more resistant to acid-catalyzed degradation than prephenate, a property that directly impacts enzyme assay design, where reactions must be conducted at pH ≥ 7.5 to suppress spontaneous background conversion for both compounds [3].

Acid Lability Rank
Head-to-head
PrephenateL‑ArogenateSpiro‑arogenate
Intermediate lability supports assay pH control
Qualitative ranking; quantitative rate constants not reported
chemical stability aromatization kinetics preparative handling assay interference

ADT Catalytic Efficiency: Arogenate vs. Prephenate

The six-gene ADT family in Arabidopsis thaliana was systematically characterized for substrate preference between arogenate and prephenate. Three of the six recombinant ADT isoforms (ADT1/At1g11790, ADT2/At3g07630, and ADT6/At1g08250) utilized both substrates but exhibited dramatically higher catalytic efficiency (kcat/Km) for arogenate. Specifically, the kcat/Km ratios for arogenate versus prephenate were: 1,050 vs 38 M⁻¹·s⁻¹ (28-fold) for ADT1; 7,650 vs 240 M⁻¹·s⁻¹ (32-fold) for ADT2; and 1,560 vs 16 M⁻¹·s⁻¹ (98-fold) for ADT6 [1]. The remaining three isoforms (ADT3/At2g27820, ADT4/At3g44720, ADT5/At5g22630) exhibited no detectable activity with prephenate and were strictly arogenate-specific [1]. Km values for arogenate across the active isoforms ranged from 0.80 to 3.05 mM, while those for prephenate (where measurable) ranged from 0.68 to 2.44 mM [1].

ADT Catalytic Efficiency
Head-to-head
Arogenate
kcat/Km 7,650M⁻¹·s⁻¹
28–98×
Prephenate
kcat/Km 240M⁻¹·s⁻¹
ADT3/4/5: no prephenate activity
Supports arogenate as physiological ADT substrate
Arabidopsis ADT1,2,6; data from Cho et al. 2007
arogenate dehydratase substrate specificity catalytic efficiency phenylalanine biosynthesis ADT

ADH Substrate Discrimination: Arogenate vs. Prephenate

Across evolutionarily diverse TyrA family dehydrogenases, arogenate is the kinetically preferred substrate—often to the complete exclusion of prephenate. Arabidopsis TyrAAT1 is strictly specific for arogenate and NADP⁺, with no detectable prephenate dehydrogenase activity [1]. TyrAAT2 can accept prephenate, but with a Km of 17 mM for prephenate; at non-saturating prephenate concentrations (<17 mM), TyrAAT2 is approximately 2,000 times less efficient with prephenate than with arogenate [2]. The Synechocystis sp. PCC 6803 TyrAa enzyme is absolutely specific for L-arogenate (Km = 331 μM, kcat/Km = 3.90 × 10⁵ M⁻¹·s⁻¹) and NADP⁺ (Km = 38 μM), being completely unable to substitute prephenate or NAD⁺ at concentrations up to 3 mM [3]. In Zymomonas mobilis, the cyclohexadienyl dehydrogenase TyrC accepts both substrates but exhibits approximately 3-fold higher Vmax with L-arogenate than with prephenate, with Km values of 0.25 mM (arogenate) vs 0.18 mM (prephenate) [4].

ADH Substrate Specificity
Head-to-head
Arogenate
Km 84 µM (TyrAAT2)
~2,000×
Prephenate
Km 17 mM (TyrAAT2)
TyrAAT1, Synechocystis TyrAa: no prephenate activity
Arogenate necessary for ADH characterization
Kinetic discrimination confirmed across plant/bacterial TyrA enzymes
arogenate dehydrogenase substrate specificity TyrA protein family tyrosine biosynthesis NADP-dependent

Cyclohexadienyl Dehydratase Affinity: Arogenate vs. Prephenate

The monofunctional cyclohexadienyl dehydratase purified from Erwinia herbicola (Pantoea agglomerans) accepts both prephenate and L-arogenate as alternative substrates at a common catalytic site, enabling a clean direct comparison of substrate affinity. The Km for L-arogenate was determined to be 0.09 mM, whereas the Km for prephenate was 0.17 mM—representing a nearly 2-fold higher apparent affinity for arogenate [1]. The enzyme exhibited competitive inhibition between the two substrates: L-arogenate inhibited prephenate dehydratase activity competitively with respect to prephenate, and prephenate inhibited arogenate dehydratase activity competitively with respect to L-arogenate, confirming a shared active site [1]. The native enzyme is a tetramer of identical 18-kDa subunits with a molecular mass of 73 kDa [1].

Dehydratase Km
Head-to-head
Km 0.09 mMArogenate · E. herbicola cyclohexadienyl dehydratasePrephenate Km 0.17 mM (≈1.9× higher)
Higher apparent affinity supports sensitivity
Competitive inhibition at shared active site confirmed
cyclohexadienyl dehydratase substrate affinity phenylalanine pathway Erwinia herbicola Km comparison

Phenylobacterium ADH Affinity

The arogenate dehydrogenase purified from Phenylobacterium immobile—a bacterium that degrades the herbicide chloridazon and utilizes the arogenate pathway for L-tyrosine biosynthesis—exhibits high specificity for its native substrate. The enzyme was purified to homogeneity via a 5-step procedure, and kinetic characterization yielded Km values of 0.09 mM for L-arogenate and 0.02 mM for NAD⁺ [1]. While a direct side-by-side Km comparison with prephenate was not reported in this study, the enzyme is described as having high specificity toward arogenate, consistent with the organism's exclusive reliance on the arogenate pathway [1]. This Km value (90 μM) is notably lower than the Km values reported for arogenate dehydrogenases from plant sources such as Sorghum bicolor (Km = 350 μM) [2].

P. immobile ADH Affinity
Supporting evidence
Km 0.09 mML‑arogenate · Phenylobacterium immobile ADH~3.9‑fold lower than Sorghum ADH (0.35 mM)
High affinity consistent with arogenate pathway
Purified enzyme; no prephenate data available
arogenate dehydrogenase Phenylobacterium immobile substrate specificity tyrosine biosynthesis enzyme kinetics

Arogenate Pathway Exclusivity

In multiple phylogenetically distinct lineages, the arogenate pathway represents the sole or overwhelmingly predominant route to aromatic amino acids. In the cyanobacterium Synechocystis sp. PCC 6803, the TyrAa arogenate dehydrogenase is absolutely specific for L-arogenate and cannot accept prephenate even at 3 mM concentrations, confirming that the prephenate dehydrogenase route is absent in this organism [1]. Comparative enzymology established that both arogenate-pathway enzymes (prephenate aminotransferase and TyrAa) are present in diverse cyanobacteria and eukaryotic red and green algae [1]. In Sorghum bicolor, high arogenate dehydrogenase activity was detected in etiolated seedling extracts, whereas no prephenate dehydrogenase activity was observed, indicating that tyrosine biosynthesis proceeds exclusively via the arogenate route in this plant [2]. In the coryneform bacterium Corynebacterium glutamicum and the yeast Candida maltosa, the arogenate pathway has been identified as the sole route of L-tyrosine biosynthesis [3]. This class-level exclusivity means that for organisms relying solely on the arogenate pathway, prephenate or phenylpyruvate cannot serve as functional surrogates for studying or engineering terminal steps of aromatic amino acid biosynthesis.

Pathway Exclusivity
Class-level
Exclusive arogenate pathway in Synechocystis, Sorghum, Corynebacterium, and Candida; no detectable prephenate dehydrogenase activity.
Prephenate cannot substitute in these organisms
Broad taxonomic evidence; class-level inference
arogenate pathway obligatory intermediate cyanobacteria tyrosine biosynthesis evolutionary conservation

Arogenic Acid: Research and Industrial Applications


ADT/ADH In Vitro Characterization

Arogenic acid is the mandatory substrate for accurately characterizing the kinetic parameters (Km, kcat, kcat/Km) of arogenate-specific enzymes from plants and cyanobacteria. As demonstrated for Arabidopsis ADT isoforms, which exhibit 28- to 98-fold higher catalytic efficiency with arogenate versus prephenate [1], and for Synechocystis TyrAa, which shows zero activity with prephenate at concentrations up to 3 mM [2], using the native substrate is essential for obtaining physiologically meaningful kinetic constants. Researchers should use the disodium salt form of arogenic acid, which is stable in lyophilized form at basic pH (7.5) and room temperature, and conduct enzyme reactions at pH ≥ 7.5 to minimize non-enzymatic aromatization [3].

Metabolic Engineering of Shikimate Pathway

When engineering Corynebacterium glutamicum, Escherichia coli, or yeast strains for overproduction of L-phenylalanine or L-tyrosine, accurate quantification of carbon flux through the arogenate branch-point is essential. Arogenic acid serves as the authentic analytical standard for LC-MS/MS detection and quantification of this intermediate, which would be missed entirely if analytical methods are calibrated only against prephenate or phenylpyruvate [1]. Recent LC-MS methodologies for probing the shikimate and aromatic amino acid biosynthetic pathways in plants have emphasized the need for arogenate-specific detection to capture the full metabolic picture [2]. Additionally, the patent literature demonstrates that arogenate dehydratase genes are targets for lignin reduction in plants, making arogenate a critical substrate for screening ADT inhibitors [3].

High-Throughput Screening of Arogenate Pathway Enzymes

Because the arogenate pathway is essential and unique to plants, algae, and many microorganisms—but is absent in animals—the enzymes prephenate aminotransferase, arogenate dehydratase, and arogenate dehydrogenase represent validated herbicide and antimicrobial targets [1]. The patent literature describes engineered arogenate dehydrogenases with altered substrate preferences as tools for screening inhibitors [2]. High-throughput screening campaigns require arogenic acid at high purity as the authentic substrate; using prephenate as a surrogate would fail to detect inhibitors that specifically target the arogenate-binding site of ADTs or ADHs, as evidenced by the 2,000-fold catalytic efficiency discrimination of TyrAAT2 [3].

Lignin Research: Arogenate Branch-Point

In plant science, arogenic acid is the gateway metabolite linking primary aromatic amino acid biosynthesis to phenylpropanoid and lignin production. The patent on 'Arogenate Dehydratases and Lignification' demonstrates that reducing chloroplast-localized ADT expression decreases lignin content by limiting phenylalanine availability [1]. Researchers investigating carbon partitioning between protein synthesis and secondary metabolism require arogenic acid as an authentic standard for metabolite profiling and as a substrate for measuring ADT activity in plant tissue extracts. The discovery that three Arabidopsis ADT isoforms (ADT3, ADT4, ADT5) are strictly arogenate-specific—with no detectable prephenate dehydratase activity—reinforces that arogenate, not prephenate, is the physiologically relevant substrate for these key regulatory enzymes [2].

Application
Selection Property
Validation Focus
ADT/ADH kinetic characterization
Native substrate specificity (arogenate)
Enzyme kinetics at pH ≥7.5; stable disodium salt form
Shikimate pathway metabolic engineering
Authentic analytical standard for arogenate
LC‑MS/MS intermediate quantification; carbon flux analysis
ADT/ADH inhibitor screening
Pathway‑exclusive substrate (absent in animals)
High‑throughput assay with arogenate as substrate
Lignin and phenylpropanoid research
Carbon partitioning metabolite standard
ADT activity and lignin precursor quantification in plants

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